N-(3,6-Dihydropyridin-1(2H)-yl)pyridine-2-carboxamide
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Overview
Description
N-(3,6-Dihydropyridin-1(2H)-yl)pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a pyridine ring and a dihydropyridine moiety, which are connected through a carboxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,6-Dihydropyridin-1(2H)-yl)pyridine-2-carboxamide typically involves the reaction of pyridine-2-carboxylic acid with a suitable amine derivative of dihydropyridine. The reaction is usually carried out under mild conditions, often in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvent recovery and recycling are also important considerations in industrial production to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(3,6-Dihydropyridin-1(2H)-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The dihydropyridine moiety can be oxidized to form pyridine derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3,6-Dihydropyridin-1(2H)-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-carboxamide: A simpler analog with similar structural features.
Dihydropyridine derivatives: Compounds with a dihydropyridine moiety, often studied for their pharmacological properties.
Uniqueness
N-(3,6-Dihydropyridin-1(2H)-yl)pyridine-2-carboxamide is unique due to its specific combination of a pyridine ring and a dihydropyridine moiety connected through a carboxamide linkage. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
62245-60-7 |
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Molecular Formula |
C11H13N3O |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
N-(3,6-dihydro-2H-pyridin-1-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C11H13N3O/c15-11(10-6-2-3-7-12-10)13-14-8-4-1-5-9-14/h1-4,6-7H,5,8-9H2,(H,13,15) |
InChI Key |
OKFZTPGIVBZDCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC=C1)NC(=O)C2=CC=CC=N2 |
Origin of Product |
United States |
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